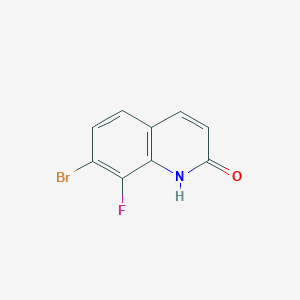![molecular formula C13H11BrClN3O2 B14030322 6'-Bromo-8'-chloro-1',5'-dioxo-1',5'-dihydro-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-4-carbonitrile](/img/structure/B14030322.png)
6'-Bromo-8'-chloro-1',5'-dioxo-1',5'-dihydro-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6’-Bromo-8’-chloro-1’,5’-dioxo-1’,5’-dihydro-2’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-4-carbonitrile is a complex heterocyclic compound. It features a spiro structure, which is a unique arrangement where two rings are connected through a single atom. This compound is part of the imidazo[1,5-a]pyridine family, known for their diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromo-8’-chloro-1’,5’-dioxo-1’,5’-dihydro-2’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-4-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
6’-Bromo-8’-chloro-1’,5’-dioxo-1’,5’-dihydro-2’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: Further cyclization reactions can modify the spiro structure
Common Reagents and Conditions
Common reagents for these reactions include halogenating agents (e.g., N-bromosuccinimide for bromination), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
科学的研究の応用
6’-Bromo-8’-chloro-1’,5’-dioxo-1’,5’-dihydro-2’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes .
作用機序
The mechanism of action of 6’-Bromo-8’-chloro-1’,5’-dioxo-1’,5’-dihydro-2’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in their substituents and overall configuration.
Spiro Compounds: Other spiro compounds with different ring systems and substituents.
Halogenated Heterocycles: Compounds with similar halogenation patterns but different core structures
Uniqueness
6’-Bromo-8’-chloro-1’,5’-dioxo-1’,5’-dihydro-2’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-4-carbonitrile is unique due to its specific combination of a spiro structure, halogen substituents, and imidazo[1,5-a]pyridine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
特性
分子式 |
C13H11BrClN3O2 |
|---|---|
分子量 |
356.60 g/mol |
IUPAC名 |
6-bromo-8-chloro-1,5-dioxospiro[2H-imidazo[1,5-a]pyridine-3,4'-cyclohexane]-1'-carbonitrile |
InChI |
InChI=1S/C13H11BrClN3O2/c14-8-5-9(15)10-11(19)17-13(18(10)12(8)20)3-1-7(6-16)2-4-13/h5,7H,1-4H2,(H,17,19) |
InChIキー |
DYDSGPDKPAPMDP-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCC1C#N)NC(=O)C3=C(C=C(C(=O)N23)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


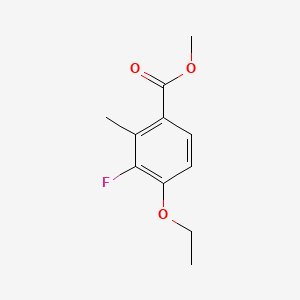
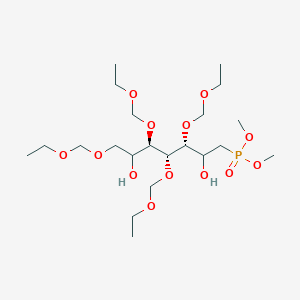
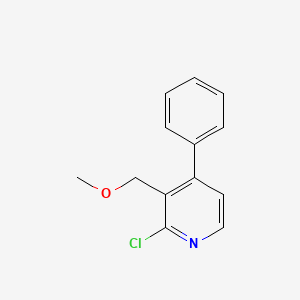
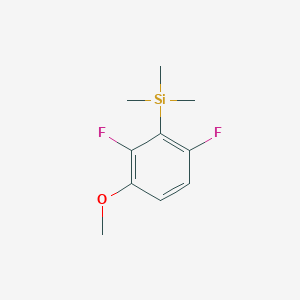
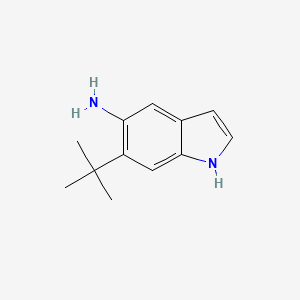
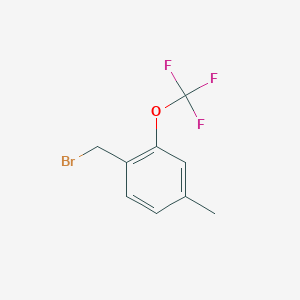
![(Z)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]pentan-1-imine](/img/structure/B14030271.png)
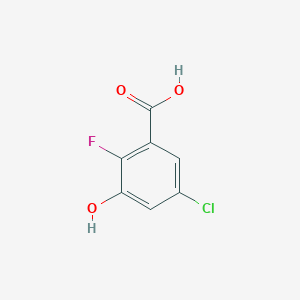
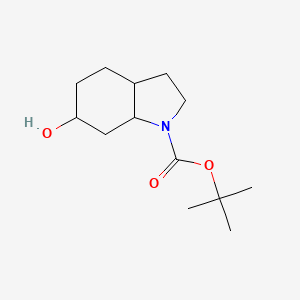
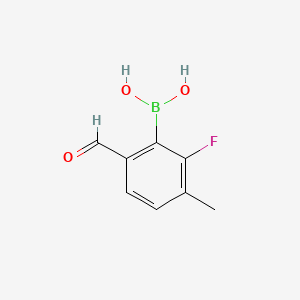
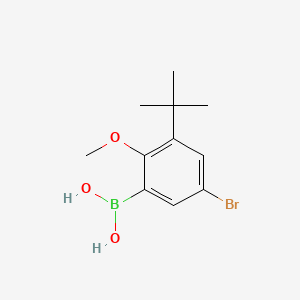
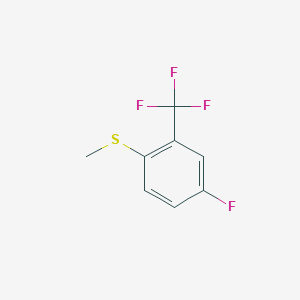
![2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14030307.png)
